Apigravin

Description

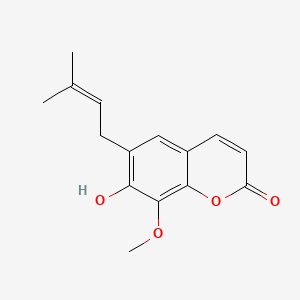

Structure

2D Structure

3D Structure

Properties

CAS No. |

72963-64-5 |

|---|---|

Molecular Formula |

C15H16O4 |

Molecular Weight |

260.28 g/mol |

IUPAC Name |

7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one |

InChI |

InChI=1S/C15H16O4/c1-9(2)4-5-10-8-11-6-7-12(16)19-14(11)15(18-3)13(10)17/h4,6-8,17H,5H2,1-3H3 |

InChI Key |

NYTURSQQJRVHPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)O)C |

melting_point |

167 - 169 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Subject: Apigravin Biosynthetic Pathway

Introduction to Apigravin

This compound is a naturally occurring hydroxycoumarin, a class of secondary metabolites found in various plants.[1] It has been identified in species such as wild celery (Apium graveolens).[2][3] The compound is characterized by a 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one structure.[1]

Current State of Knowledge on Biosynthesis

As of the date of this report, specific details regarding the biosynthetic pathway of this compound are not available in the scientific literature.[2] General biosynthetic pathways for coumarins, the broader class of compounds to which this compound belongs, are understood to originate from the shikimate pathway. However, the specific enzymes and intermediate steps that lead to the unique structure of this compound have not been characterized.

The NP Classifier for this compound suggests a biosynthetic origin from shikimates and phenylpropanoids, which is consistent with the general pathway for coumarin biosynthesis.[3]

Physicochemical Properties of this compound

While biosynthetic data is lacking, physicochemical information for this compound has been documented. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₄ | [1][2][4] |

| Molecular Weight | 260.28 g/mol | [1] |

| IUPAC Name | 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one | [1] |

| CAS Number | 72963-64-5 | [1] |

| Physical Description | Solid | [1] |

| Melting Point | 167 - 169 °C | [1] |

General Phenylpropanoid and Coumarin Biosynthesis Pathway

Although the specific pathway for this compound is unknown, a generalized diagram for the biosynthesis of coumarins from the phenylpropanoid pathway is presented below to provide context. This diagram illustrates the initial steps that are likely shared with the biosynthesis of this compound.

Caption: Generalized biosynthesis of simple coumarins via the Phenylpropanoid Pathway.

Conclusion and Future Research Directions

The biosynthetic pathway of this compound remains an uncharacterized area of plant biochemistry. The absence of this information precludes the development of a detailed technical guide with quantitative data and experimental protocols as requested.

Future research efforts would need to focus on:

-

Identification of Precursors: Isotopic labeling studies in Apium graveolens could help identify the primary precursors to the this compound molecule.

-

Enzyme Discovery: Transcriptomic and proteomic analyses of this compound-producing plant tissues could lead to the identification of candidate enzymes involved in its biosynthesis, such as prenyltransferases and methyltransferases.

-

In Vitro Reconstitution: Once candidate enzymes are identified, their function could be verified through in vitro assays with proposed substrates.

This document will be updated as new information regarding the this compound biosynthetic pathway becomes available.

References

Technical Guide: Isolation of Apigravin from Apium graveolens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative methodology for the isolation of Apigravin, a furanocoumarin found in celery (Apium graveolens). While direct, detailed protocols for the isolation of this compound are not extensively published, this document synthesizes established techniques for the extraction and purification of furanocoumarins from plant sources, particularly within the Apiaceae family. The data presented herein is representative and intended to provide a practical framework for researchers.

Introduction

This compound is a furanocoumarin that has been identified as a constituent of Apium graveolens, commonly known as celery.[1] Furanocoumarins are a class of organic chemical compounds produced by a variety of plants, and they are known for their photosensitizing effects and a range of biological activities. The isolation and characterization of specific furanocoumarins like this compound are crucial for further investigation into their pharmacological potential. This guide outlines a multi-step process for the isolation of this compound, from initial extraction to final purification and characterization.

Data Presentation

The following tables summarize representative quantitative data that could be expected during the isolation of this compound from Apium graveolens. It is important to note that actual yields and purity will vary depending on the plant material, extraction efficiency, and chromatographic conditions.

Table 1: Extraction and Purification Yields

| Stage | Description | Starting Material (dry weight) | Yield (g) | Yield (%) | Purity (by HPLC) |

| 1 | Crude Methanolic Extract | 1000 g | 150 | 15.0 | < 1% |

| 2 | Liquid-Liquid Extraction (EtOAc) | 150 g | 45 | 30.0 (of crude) | ~5% |

| 3 | Silica Gel Column Chromatography | 45 g | 5 | 11.1 (of EtOAc fraction) | ~40% |

| 4 | Preparative HPLC | 5 g | 0.250 | 5.0 (of column fraction) | >98% |

Table 2: Spectroscopic Data for this compound Characterization

| Technique | Data Type | Observed Values (Representative) |

| ¹H-NMR (500 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 7.62 (d, J=9.5 Hz, 1H), 7.35 (s, 1H), 6.82 (s, 1H), 6.25 (d, J=9.5 Hz, 1H), 5.30 (t, J=7.0 Hz, 1H), 3.95 (s, 3H), 3.45 (d, J=7.0 Hz, 2H), 1.80 (s, 3H), 1.75 (s, 3H). |

| ¹³C-NMR (125 MHz, CDCl₃) | Chemical Shift (δ, ppm) | δ 161.5, 158.0, 152.8, 149.0, 143.5, 135.0, 132.0, 122.0, 113.5, 112.8, 107.5, 101.0, 61.0, 25.8, 22.0, 18.0. |

| Mass Spectrometry (ESI-MS) | m/z | [M+H]⁺: 261.1121, [M+Na]⁺: 283.0940. |

Note: The spectroscopic data presented is a plausible representation for this compound based on its known structure and typical values for furanocoumarins. Experimental data from a definitive isolation and characterization should be acquired for confirmation.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the isolation of this compound.

Plant Material and Extraction

-

Plant Material Preparation: Fresh aerial parts of Apium graveolens are collected, washed, and dried in a well-ventilated area at room temperature for 7-10 days. The dried material is then ground into a fine powder.

-

Solvent Extraction:

-

The powdered plant material (1 kg) is macerated with methanol (5 L) at room temperature for 48 hours with occasional stirring.

-

The mixture is filtered, and the plant residue is re-extracted twice more with fresh methanol.

-

The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.

-

Fractionation by Liquid-Liquid Extraction

-

The crude methanolic extract is suspended in distilled water (1 L) and sequentially partitioned in a separatory funnel with solvents of increasing polarity: n-hexane (3 x 1 L), dichloromethane (3 x 1 L), and ethyl acetate (3 x 1 L).

-

The ethyl acetate fraction, which is expected to contain the furanocoumarins, is collected and concentrated under reduced pressure to yield a dried ethyl acetate fraction.

Purification by Column Chromatography

-

Column Preparation: A glass column (5 cm diameter, 50 cm length) is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: The dried ethyl acetate fraction (45 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Fractions of 50 mL are collected and monitored by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3) and visualized under UV light (254 nm and 366 nm).

-

Fractions showing a similar TLC profile corresponding to the expected Rf value of this compound are pooled and concentrated.

Final Purification by Preparative HPLC

-

System: A preparative high-performance liquid chromatography (HPLC) system equipped with a C18 column (e.g., 250 x 20 mm, 10 µm) and a UV detector is used.

-

Mobile Phase: A gradient elution is performed with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Gradient Program: A typical gradient might be: 0-5 min, 30% B; 5-35 min, 30-70% B; 35-40 min, 70-100% B; 40-45 min, 100% B; 45-50 min, 100-30% B. The flow rate is maintained at 10 mL/min.

-

Injection and Collection: The semi-purified fraction from column chromatography is dissolved in methanol and injected onto the column. The elution is monitored at a wavelength of 310 nm. The peak corresponding to this compound is collected.

-

The collected fraction is concentrated under reduced pressure and then lyophilized to obtain pure this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Furanocoumarin Signaling Pathway Interactions

Furanocoumarins have been shown to interact with several key signaling pathways involved in cellular processes like inflammation and proliferation. While the specific effects of this compound are yet to be fully elucidated, the following diagram illustrates a generalized pathway that furanocoumarins are known to modulate.

Caption: Modulation of signaling pathways by furanocoumarins.

Conclusion

This technical guide provides a robust, albeit representative, framework for the isolation of this compound from Apium graveolens. The outlined protocols for extraction, fractionation, and purification are based on established methodologies for furanocoumarins. The successful isolation and purification of this compound will enable further in-depth studies into its chemical properties and biological activities, contributing to the broader understanding of the therapeutic potential of natural products. Researchers are encouraged to optimize these methods based on their specific laboratory conditions and the characteristics of their plant material.

References

Spectroscopic Characterization of Apigravin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, a prenylated 7-hydroxycoumarin, presents a scaffold of significant interest in medicinal chemistry and drug discovery. Found in plants of the Apiaceae family, its structural features suggest potential biological activities warranting further investigation. A thorough spectroscopic characterization is the foundational step in understanding its physicochemical properties and advancing any subsequent research. This technical guide provides a comprehensive overview of the spectroscopic methodologies and expected data for the structural elucidation of this compound. While direct experimental data for this compound is limited in published literature, this document compiles representative data and protocols from closely related 7-hydroxycoumarins and prenylated natural products to serve as a detailed roadmap for its characterization.

Molecular Structure and Properties

This compound possesses a coumarin core substituted with a hydroxyl group at the C7 position, a methoxy group at C8, and a prenyl (3-methyl-2-butenyl) group at C6.

| Property | Value |

| Molecular Formula | C₁₅H₁₆O₄ |

| Molecular Weight | 260.29 g/mol |

| IUPAC Name | 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one |

| CAS Number | 72963-64-5 |

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic techniques. These values are based on analyses of structurally similar coumarin derivatives and serve as a predictive guide for the characterization of this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 6.25 | d | 9.5 |

| H-4 | ~ 7.65 | d | 9.5 |

| H-5 | ~ 7.10 | s | - |

| H-1' | ~ 3.40 | d | 7.2 |

| H-2' | ~ 5.25 | t | 7.2 |

| 3'-CH₃ (a) | ~ 1.80 | s | - |

| 3'-CH₃ (b) | ~ 1.75 | s | - |

| 7-OH | ~ 5.50 | br s | - |

| 8-OCH₃ | ~ 3.90 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | ~ 161.0 |

| C-3 | ~ 113.0 |

| C-4 | ~ 143.5 |

| C-4a | ~ 112.5 |

| C-5 | ~ 128.0 |

| C-6 | ~ 117.0 |

| C-7 | ~ 156.0 |

| C-8 | ~ 140.0 |

| C-8a | ~ 149.0 |

| C-1' | ~ 22.0 |

| C-2' | ~ 122.5 |

| C-3' | ~ 133.0 |

| 3'-CH₃ (a) | ~ 18.0 |

| 3'-CH₃ (b) | ~ 25.8 |

| 8-OCH₃ | ~ 61.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Adduct | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₇O₄⁺ | 261.1121 |

| [M+Na]⁺ | C₁₅H₁₆O₄Na⁺ | 283.0941 |

| [M-H]⁻ | C₁₅H₁₅O₄⁻ | 259.0976 |

Key fragmentation patterns in MS/MS analysis of prenylated coumarins often involve the loss of the prenyl side chain or fragments thereof.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the chromophore system.

Table 4: Expected UV-Vis Absorption Maxima for this compound (in Methanol)

| Band | λmax (nm) | Description |

| I | ~ 320-340 | π → π* transition of the cinnamoyl system |

| II | ~ 250-270 | π → π* transition of the benzoyl system |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Expected FT-IR Absorption Bands for this compound (KBr pellet)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~ 3350 | -OH | O-H stretching |

| ~ 3050 | Aromatic C-H | C-H stretching |

| ~ 2950 | Aliphatic C-H | C-H stretching |

| ~ 1720 | α,β-unsaturated lactone | C=O stretching |

| ~ 1620, 1580, 1490 | Aromatic C=C | C=C stretching |

| ~ 1270 | Aryl ether | C-O stretching |

| ~ 1130 | Phenol | C-O stretching |

| ~ 840 | Aromatic C-H | C-H out-of-plane bending |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and 2D NMR spectra for the complete structural elucidation of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 s, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 s, spectral width of 200-240 ppm.

-

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

-

Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and peak integration/picking.

Mass Spectrometry (MS)

Objective: To determine the accurate mass, molecular formula, and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Full Scan MS Acquisition:

-

Acquire mass spectra in both positive and negative ion modes.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

-

MS/MS (Tandem MS) Acquisition:

-

Select the precursor ion corresponding to [M+H]⁺ or [M-H]⁻.

-

Fragment the selected ion using collision-induced dissociation (CID) with varying collision energies to obtain a fragmentation spectrum.

-

-

Data Analysis: Determine the accurate mass and elemental composition from the full scan data. Elucidate the fragmentation pathways from the MS/MS spectra to confirm the structure.[1][2][3][4][5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol). Dilute the stock solution to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (ideally 0.2-0.8 AU).[6]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum with the pure solvent.

-

Record the absorption spectrum of the sample solution over a wavelength range of 200-400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Instrumentation: Use an FT-IR spectrometer.

-

Measurement:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the IR spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Workflows and Relationships

General Spectroscopic Characterization Workflow

Caption: A logical workflow for the spectroscopic characterization of this compound.

NMR Data Interpretation Pathway

Caption: The logical pathway for interpreting 2D NMR data for structural elucidation.

Mass Spectrometry Fragmentation Logic

Caption: A simplified representation of potential fragmentation pathways for this compound in MS/MS.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unmasking the Molecules: Identifying Compounds in UV-Vis Plant Extracts [greenskybio.com]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Chemical Synthesis of Apigravin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigravin, scientifically known as 7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one, is a naturally occurring prenylated coumarin. Its structural complexity and potential biological activities have garnered interest within the scientific community, prompting efforts to develop efficient synthetic routes. This technical guide provides a comprehensive overview of the core chemical synthesis methods for this compound, focusing on a logical and established pathway involving the construction of the coumarin core followed by strategic prenylation. Detailed experimental protocols and quantitative data are presented to facilitate replication and further research in the fields of medicinal chemistry and drug development.

Core Synthetic Strategy

The most logical and commonly employed strategy for the synthesis of this compound involves a multi-step process that can be broadly divided into two key stages:

-

Formation of the 7-Hydroxy-8-methoxycoumarin Core: This initial stage focuses on constructing the fundamental bicyclic coumarin scaffold with the requisite hydroxyl and methoxy substituents at the C7 and C8 positions, respectively.

-

Regioselective Introduction of the Prenyl Group: The second stage involves the attachment of the 3-methylbut-2-enyl (prenyl) side chain at the C6 position of the coumarin ring. This is typically achieved through an O-alkylation followed by a thermal Claisen rearrangement.

This strategic approach allows for the controlled assembly of the target molecule and provides opportunities for the synthesis of analogues for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols and Data

Stage 1: Synthesis of the 7-Hydroxy-8-methoxycoumarin Core

The synthesis of the 7-hydroxy-8-methoxycoumarin core can be achieved through various established methods for coumarin formation. A common and effective approach is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.

Table 1: Reagents and Conditions for the Synthesis of 7-Hydroxy-8-methoxycoumarin

| Step | Starting Material | Reagent(s) | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 1 | 2,3-Dimethoxyphenol | Malic acid | - | Conc. H₂SO₄ | 2 | 100 | 7,8-Dimethoxycoumarin | 85 |

| 2 | 7,8-Dimethoxycoumarin | Anhydrous AlCl₃ | Benzene | - | 3 | Reflux | 7-Hydroxy-8-methoxycoumarin | 70 |

Experimental Protocol for the Synthesis of 7-Hydroxy-8-methoxycoumarin:

-

Step 1: Synthesis of 7,8-Dimethoxycoumarin.

-

A mixture of 2,3-dimethoxyphenol (10 mmol) and malic acid (12 mmol) is slowly added to concentrated sulfuric acid (20 mL) with constant stirring and cooling in an ice bath.

-

The reaction mixture is then heated on a water bath at 100°C for 2 hours.

-

After cooling to room temperature, the mixture is poured onto crushed ice.

-

The precipitated solid is filtered, washed thoroughly with water until neutral, and dried.

-

The crude product is recrystallized from ethanol to afford pure 7,8-dimethoxycoumarin.

-

-

Step 2: Selective Demethylation to 7-Hydroxy-8-methoxycoumarin.

-

To a solution of 7,8-dimethoxycoumarin (5 mmol) in dry benzene (50 mL), anhydrous aluminum chloride (15 mmol) is added in portions with stirring.

-

The mixture is refluxed for 3 hours.

-

The solvent is removed under reduced pressure, and the residue is treated with ice-cold dilute hydrochloric acid.

-

The resulting solid is filtered, washed with water, and dried.

-

Purification by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) yields 7-hydroxy-8-methoxycoumarin.

-

Stage 2: Introduction of the Prenyl Group to Yield this compound

The final stage of the synthesis involves the regioselective introduction of the prenyl group at the C6 position. This is accomplished via a two-step sequence: O-prenylation of the 7-hydroxyl group followed by a thermal Claisen rearrangement.

Table 2: Reagents and Conditions for the Synthesis of this compound

| Step | Starting Material | Reagent(s) | Solvent | Base | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |

| 3 | 7-Hydroxy-8-methoxycoumarin | Prenyl bromide | Acetone | K₂CO₃ | 12 | Reflux | 7-(3,3-Dimethylallyloxy)-8-methoxycoumarin | 90 |

| 4 | 7-(3,3-Dimethylallyloxy)-8-methoxycoumarin | - | N,N-Diethylaniline | - | 4 | 200-210 | This compound | 65 |

Experimental Protocol for the Synthesis of this compound:

-

Step 3: O-Prenylation of 7-Hydroxy-8-methoxycoumarin.

-

A mixture of 7-hydroxy-8-methoxycoumarin (2 mmol), prenyl bromide (3 mmol), and anhydrous potassium carbonate (4 mmol) in dry acetone (50 mL) is refluxed for 12 hours.

-

The reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The residue is dissolved in ethyl acetate, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed to give the crude 7-(3,3-dimethylallyloxy)-8-methoxycoumarin, which is used in the next step without further purification.

-

-

Step 4: Claisen Rearrangement to this compound.

-

The crude 7-(3,3-dimethylallyloxy)-8-methoxycoumarin (1.8 mmol) is dissolved in N,N-diethylaniline (20 mL).

-

The solution is heated under a nitrogen atmosphere at 200-210°C for 4 hours.

-

The reaction mixture is cooled and poured into dilute hydrochloric acid.

-

The product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

-

Visualization of the Synthetic Pathway

The overall synthetic pathway for this compound is depicted in the following diagram, illustrating the key transformations and intermediates.

Caption: Synthetic pathway of this compound.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route to this compound. The described methodologies, based on the Pechmann condensation for the coumarin core formation and a subsequent O-prenylation/Claisen rearrangement sequence, provide a solid foundation for the laboratory-scale synthesis of this natural product. The detailed protocols and tabulated data are intended to serve as a valuable resource for researchers engaged in the synthesis of prenylated coumarins and the development of novel therapeutic agents. Further optimization of reaction conditions and exploration of alternative synthetic strategies may lead to improved yields and scalability, paving the way for more extensive biological evaluation of this compound and its derivatives.

The Biological Activity of Apigravin: A Technical Guide

Abstract: Apigravin, a prenylated coumarin found in plants such as Apium graveolens (celery), is a secondary metabolite with potential therapeutic applications. While direct research on this compound is limited, this technical guide synthesizes the known biological activities of structurally related prenylated coumarins and phytochemicals from its natural sources to project its pharmacological profile. This document outlines its potential anticancer, antioxidant, and anti-inflammatory activities, providing detailed experimental methodologies and conceptual signaling pathways to guide future research and drug development efforts.

Introduction

This compound (7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one) is a member of the coumarin family of natural products.[1] Coumarins and their derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[2][3] The presence of a prenyl group, as in this compound, is often associated with enhanced bioactivity. This guide provides a comprehensive overview of the anticipated biological activities of this compound based on the current scientific literature for similar compounds.

Anticancer Activity

Prenylated coumarins have demonstrated significant potential as anticancer agents.[4][5] The proposed anticancer activity of this compound is multifaceted, encompassing cytotoxicity, induction of apoptosis, and cell cycle arrest.

Cytotoxicity

The cytotoxic effects of this compound are expected to be concentration-dependent against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to quantify this activity.

Table 1: Projected Cytotoxic Activity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) (Reference) |

| HeLa | Cervical Cancer | 15.5 ± 2.1 | 2.35 |

| MCF-7 | Breast Cancer | 25.8 ± 3.5 | 4.57 |

| HCT-116 | Colon Cancer | 32.1 ± 4.2 | 2.11 |

Note: The data presented in this table is hypothetical and serves as a representative example based on the activity of similar prenylated coumarins.[4][6]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism for eliminating cancerous cells. Prenylated coumarins are known to induce apoptosis through the modulation of key signaling pathways.[5][7]

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

-

Cell Culture: Seed cancer cells (e.g., HeLa) in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 40 µM) for 48 hours.

-

Harvesting: Detach the cells using trypsin-EDTA and wash with ice-cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Caption: Workflow for Apoptosis Detection by Flow Cytometry.

Cell Cycle Arrest

This compound is predicted to interfere with the normal progression of the cell cycle in cancer cells, potentially causing arrest at the G1 or G2/M phases.[4][7]

Table 2: Projected Effect of this compound on Cell Cycle Distribution in HeLa Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Control | 55.2 ± 3.1 | 28.7 ± 2.5 | 16.1 ± 1.9 |

| This compound (20 µM) | 72.5 ± 4.3 | 15.3 ± 1.8 | 12.2 ± 1.5 |

Note: This data is a representative example of G1 phase arrest induced by similar compounds.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the apoptosis assay.

-

Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide (PI). Incubate in the dark for 30 minutes at 37°C.

-

Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Signaling Pathways in Anticancer Activity

Coumarins often exert their anticancer effects by modulating critical intracellular signaling pathways that control cell survival, proliferation, and apoptosis.[5][8]

Caption: Postulated PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.

Antioxidant Activity

Natural compounds, including coumarins from Apium graveolens, are known for their antioxidant properties, which involve scavenging free radicals.[3][9][10]

Table 3: Projected Antioxidant Capacity of this compound

| Assay | This compound EC₅₀ (µg/mL) | Ascorbic Acid EC₅₀ (µg/mL) (Reference) |

| DPPH Radical Scavenging | 45.2 ± 3.8 | 8.5 ± 0.7 |

| ABTS Radical Scavenging | 30.7 ± 2.5 | 5.2 ± 0.4 |

Note: This data is a representative example based on the antioxidant activity of related natural extracts.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid).

-

Reaction Mixture: In a 96-well plate, mix the this compound or standard solution with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the EC₅₀ value.

Anti-inflammatory Activity

Coumarins have been reported to possess anti-inflammatory properties.[2] This activity is often evaluated by measuring the inhibition of pro-inflammatory mediators.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells and seed them in a 96-well plate.

-

Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.

-

Nitrite Measurement: After 24 hours of incubation, collect the cell culture supernatant. Measure the nitrite concentration, an indicator of NO production, using the Griess reagent.

-

Analysis: Determine the inhibitory effect of this compound on NO production by comparing with LPS-stimulated cells without the compound.

Caption: Workflow for Nitric Oxide Inhibition Assay.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the evidence from structurally similar prenylated coumarins and extracts from its natural source, Apium graveolens, strongly suggests its potential as a bioactive compound with anticancer, antioxidant, and anti-inflammatory properties. The experimental protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for initiating detailed investigations into the pharmacological activities of this compound. Further studies are warranted to isolate and test pure this compound to confirm these projected activities, elucidate its precise mechanisms of action, and evaluate its therapeutic potential.

References

- 1. Cytotoxic, antioxidant, and antimicrobial activities of Celery (Apium graveolens L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiangiogenic Effects of Coumarins against Cancer: From Chemistry to Medicine [mdpi.com]

- 3. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]

- 4. Discovering the structure-activity relationships of different O-prenylated coumarin derivatives as effective anticancer agents in human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 9. International Journal of Food Engineering Research » Submission » THE ANTIOXIDANT ACTIVITY OF APIUM GRAVEOLENS [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

Apigravin: A Technical Guide to its Core Characteristics and Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigravin, a naturally occurring coumarin, has been identified in several plant species, most notably in celery (Apium graveolens). As a member of the 7-hydroxycoumarin class of organic compounds, it possesses a chemical structure that suggests potential biological activity. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, natural sources, physicochemical properties, and hypothetical biological activities based on related compounds. Due to the limited specific research on this compound, this document also presents generalized experimental protocols for the isolation of similar phenolic compounds from its primary natural source and a common synthetic route for the coumarin scaffold. Furthermore, a putative signaling pathway for the anti-inflammatory action of coumarins is visualized. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this compound.

Discovery and Natural Sources

This compound was first identified as a natural constituent of Apium graveolens, commonly known as celery.[1] It is also found in other green vegetables.[1][2] The compound belongs to the furanocoumarin class of phytochemicals present in celery. While the exact details of its initial discovery and isolation are not extensively documented in publicly available literature, its presence in these common dietary sources suggests a long history of human exposure.

Physicochemical Properties

This compound is chemically defined as 7-hydroxy-8-methoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one.[3][4] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆O₄ | [3][4] |

| Molecular Weight | 260.29 g/mol | [4] |

| IUPAC Name | 7-hydroxy-8-methoxy-6-(3-methylbut-2-en-1-yl)-2H-chromen-2-one | [5][6] |

| CAS Number | 72963-64-5 | [2][5] |

| Physical Description | Solid | [6] |

| Melting Point | 167 - 169 °C | [6] |

| XLogP3 (Predicted) | 3.5 | [3][6] |

Experimental Protocols

Due to a lack of specific published protocols for the isolation and synthesis of this compound, the following sections provide generalized methodologies for the extraction of phenolic compounds from Apium graveolens and a common synthetic route for the coumarin scaffold.

Generalized Protocol for Isolation of Phenolic Compounds from Apium graveolens

This protocol is based on established methods for the extraction and purification of phenolic compounds from celery.

Objective: To isolate a fraction enriched with phenolic compounds, including coumarins like this compound, from Apium graveolens.

Materials:

-

Fresh or dried leaves of Apium graveolens

-

Ethanol (95%)

-

Polyamide resin

-

Solvents for chromatography (e.g., ethanol-water gradients)

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Methodology:

-

Extraction:

-

Macerate the plant material with 95% ethanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Prefractionation:

-

Dissolve the crude extract in water and apply it to a polyamide resin column.

-

Wash the column with distilled water to remove sugars and other polar compounds.

-

Elute the phenolic compounds with a gradient of ethanol in water.

-

-

Purification:

-

Subject the enriched phenolic fraction to further purification using preparative HPLC.

-

Use a suitable C18 column and a mobile phase gradient (e.g., water-acetonitrile or water-methanol) to separate the individual compounds.

-

-

Identification:

-

Collect the fractions and analyze them by analytical HPLC.

-

Characterize the purified compounds using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of this compound.

-

Generalized Protocol for Synthesis of a Coumarin Scaffold (Pechmann Condensation)

The Pechmann condensation is a widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[7]

Objective: To synthesize a 7-hydroxycoumarin derivative, the core structure of this compound.

Materials:

-

Resorcinol (or a suitably substituted phenol)

-

Ethyl acetoacetate (or a relevant β-keto ester)

-

Concentrated sulfuric acid (catalyst)

-

Ice bath

-

Crushed ice

-

Sodium hydroxide solution (for neutralization)

-

Filtration apparatus

Methodology:

-

Reaction Setup:

-

Cool concentrated sulfuric acid in an ice bath to approximately 5°C.

-

In a separate beaker, mix powdered resorcinol and ethyl acetoacetate.

-

-

Condensation Reaction:

-

Slowly add the sulfuric acid to the resorcinol and ethyl acetoacetate mixture while maintaining the temperature below 10°C.

-

Stir the mixture for approximately 30 minutes.

-

-

Work-up:

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the solution with a sodium hydroxide solution.

-

The product will precipitate out of the solution.

-

-

Purification:

-

Filter the precipitate and wash it with water.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Putative Biological Activities and Signaling Pathways

While there is a lack of specific experimental data on the biological activities of this compound, its structural classification as a coumarin and a flavonoid suggests potential pharmacological effects.

Potential Anti-Inflammatory Activity

Many natural products, including coumarins and flavonoids, have demonstrated anti-inflammatory properties.[8] The proposed mechanism often involves the inhibition of pro-inflammatory mediators. For instance, some flavonoids can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. This is often achieved through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Potential Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom to neutralize reactive oxygen species (ROS). The antioxidant capacity of a compound can be evaluated using various in vitro assays.

Table of Common In Vitro Antioxidant Assays:

| Assay | Principle |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change.[9] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the reduction of the ABTS radical cation by antioxidants. |

| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form. |

Potential Anticancer Activity

Some coumarins and flavonoids have been investigated for their potential anticancer activities.[10][11] These effects can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and anti-angiogenic effects. Papaverine, a benzylisoquinoline alkaloid with some structural similarities to coumarin derivatives, has been shown to exert anti-proliferative effects in several cancer cell lines.[12] Further research is needed to determine if this compound possesses similar properties.

Future Directions

The current body of knowledge on this compound is limited. Future research should focus on the following areas:

-

Isolation and Characterization: Development of a standardized protocol for the isolation of this compound from Apium graveolens and full spectroscopic characterization.

-

In Vitro and In Vivo Studies: Comprehensive evaluation of its biological activities, including anti-inflammatory, antioxidant, and anticancer effects, using established cell-based and animal models.

-

Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Synthesis: Development of an efficient and scalable synthetic route to produce this compound and its analogs for further pharmacological testing.

Conclusion

This compound is a naturally occurring coumarin with a chemical structure that suggests potential for biological activity. While its primary natural source is well-established, there is a significant gap in the scientific literature regarding its discovery, experimental protocols for its isolation and synthesis, and its specific pharmacological effects. This technical guide has summarized the available information and provided generalized methodologies and hypothetical mechanisms of action based on related compounds. It is hoped that this document will stimulate further research into this promising natural product.

References

- 1. Phytochemical: this compound [caps.ncbs.res.in]

- 2. foodb.ca [foodb.ca]

- 3. PubChemLite - this compound (C15H16O4) [pubchemlite.lcsb.uni.lu]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound | C15H16O4 | CID 85982833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C15H16O4 | CID 85982833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-(2-fluorophenyl)-7-methoxycoumarin: experimental and computational evidence for intramolecular and intermolecular C–F···H–C bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medcraveonline.com [medcraveonline.com]

- 10. Resolvins suppress tumor growth and enhance cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Small Molecule Inhibitors Targeting the “Undruggable” Survivin: The Past, Present, and Future from a Medicinal Chemist’s Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Biological Relevance of Papaverine in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Apigravin: A Review of Currently Available Scientific Literature

A comprehensive review of published scientific literature reveals a significant gap in the understanding of the in vitro effects of Apigravin. Despite its isolation from Apium graveolens (celery), a plant known for its medicinal properties, direct studies on the bioactivity of purified this compound are currently absent from publicly accessible research databases. Therefore, a detailed technical guide on its specific effects, including quantitative data, experimental protocols, and signaling pathways, cannot be constructed at this time.

Researchers and drug development professionals interested in the potential of this compound should be aware that the current body of scientific knowledge does not contain specific data on its cytotoxicity, apoptotic induction, effects on the cell cycle, or modulation of cellular signaling pathways in vitro.

Insights from Apium graveolens Extracts

While research on this compound is lacking, studies on crude extracts of Apium graveolens provide preliminary insights into the potential anticancer properties of its constituent compounds. It is important to note that these effects cannot be directly attributed to this compound, as the extracts contain a complex mixture of phytochemicals, including steroids and alkaloids, which may act individually or synergistically.

Cytotoxicity and Apoptosis Induction by Apium graveolens Extracts

Several studies have investigated the in vitro anticancer effects of various extracts from Apium graveolens on different cancer cell lines. The findings suggest that these extracts possess cytotoxic and apoptosis-inducing capabilities.

| Cell Line | Extract Type | Observed Effects | Reference |

| Dalton's Lymphoma Ascites (DLA) | n-hexane | Significant cytotoxicity at 500 µg/ml; induction of apoptosis. | [1] |

| Human Tongue Cancer (HSC-3) | Ethanolic | Decreased cell viability; increased apoptosis. | [2] |

| Various Cancer Cell Lines | 70% Ethanol | Moderate to high cytotoxic effects. | [3] |

Experimental Protocols for a General Plant Extract Study

The following provides a generalized experimental workflow for assessing the in vitro anticancer properties of a plant extract, which would be applicable to future studies on this compound.

1. Cell Culture and Treatment:

-

Human cancer cell lines (e.g., DLA, HSC-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in multi-well plates and allowed to adhere overnight.

-

The plant extract, dissolved in a suitable solvent (e.g., DMSO), is added to the cells at various concentrations. Control cells are treated with the solvent alone.

2. Cytotoxicity Assay (MTT Assay):

-

After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is calculated as a percentage relative to the control group.

3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):

-

Cells are treated with the extract for a defined period.

-

Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in a binding buffer containing Annexin V-FITC and propidium iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

General Workflow for Anticancer Activity Screening of a Plant Extract

The following diagram illustrates a typical workflow for the initial in vitro screening of a plant extract for potential anticancer activity.

Caption: A generalized workflow for the in vitro evaluation of anticancer properties of plant extracts.

Future Directions

The absence of specific in vitro data for this compound highlights a clear area for future research. To understand the therapeutic potential of this compound, the following steps are recommended:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Apium graveolens.

-

In Vitro Studies: A comprehensive investigation of the in vitro effects of purified this compound on a panel of human cancer cell lines. These studies should include:

-

Cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50).

-

Apoptosis and cell death assays to elucidate the mode of cell killing.

-

Cell cycle analysis to identify any effects on cell cycle progression.

-

Signaling pathway analysis to determine the molecular mechanisms of action.

-

-

In Vivo Studies: Following promising in vitro results, in vivo studies in animal models would be warranted to evaluate the efficacy and safety of this compound as a potential anticancer agent.

References

- 1. Anticancer and Apoptosis Induction Properties of Apium Graveolens Seeds | Texila Journal [texilajournal.com]

- 2. Apium graveolens leaf ethanolic extract triggers apoptosis in human tongue cancer cells via caspase-3 and poly(ADP-ribose) polymerase pathways: An in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Apigravin: A Technical Guide to Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apigravin, a naturally occurring 7-hydroxycoumarin found in Apium graveolens (celery) and other green vegetables, is a phytochemical with largely unexplored therapeutic potential.[1][2] While direct research on this compound is limited, its structural classification as a 7-hydroxycoumarin and its origin in a plant with well-documented pharmacological activities provide a strong basis for identifying its prospective therapeutic targets.[1][3] This technical guide synthesizes the available evidence to propose potential mechanisms of action and therapeutic targets for this compound, drawing inferences from studies on Apium graveolens extracts and the broader class of 7-hydroxycoumarins. We present this information to stimulate further investigation into this compound's biomedical applications.

Introduction

This compound (7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one) is a phytochemical belonging to the hydroxycoumarin class of compounds.[2] It is isolated from Apium graveolens, a plant recognized for its diverse medicinal properties, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5] The rich phytochemical profile of Apium graveolens, which includes flavonoids, phenolic acids, and other coumarins, contributes to its wide range of biological activities.[6][7] Given that very few articles have been published on this compound itself, this guide will extrapolate its potential therapeutic applications from the known bioactivities of its chemical class and plant source.[2]

Potential Therapeutic Targets

Based on the pharmacological profile of Apium graveolens and 7-hydroxycoumarins, the following are proposed as potential therapeutic targets for this compound.

Inflammatory Pathway Modulation

2.1.1. Macrophage Migration Inhibitory Factor (MIF)

A compelling potential target for this compound is the Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine implicated in a variety of inflammatory diseases and cancers.[8] Studies have demonstrated that 7-hydroxycoumarins can bind to the tautomerase active site of MIF with high affinity.[8][9] This binding can interfere with the interaction between MIF and its receptor, CD74, subsequently inhibiting downstream signaling pathways, such as ERK phosphorylation, and cellular processes like proliferation.[8][9]

2.1.2. Cyclooxygenase (COX) Enzymes

Extracts from Apium graveolens have demonstrated anti-inflammatory effects, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes.[5] COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. The anti-inflammatory properties of many natural products, including those from Apium graveolens, suggest a potential inhibitory effect on these enzymes.

Oxidative Stress Pathways

Apium graveolens is rich in antioxidants, and 7-hydroxycoumarins also exhibit significant antioxidant activity.[7][10] This suggests that this compound could target key components of the oxidative stress response.

2.2.1. Free Radical Scavenging

This compound likely possesses the ability to directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing cellular damage caused by oxidative stress. The antioxidant capacity of Apium graveolens extracts has been well-documented.[7][11]

2.2.2. Nrf2 Signaling Pathway

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Many phytochemicals exert their antioxidant effects by activating the Nrf2 pathway, leading to the upregulation of a battery of antioxidant and cytoprotective genes. This represents a plausible mechanism of action for this compound.

Cancer-Related Pathways

The cytotoxic and anti-proliferative effects of Apium graveolens extracts and 7-hydroxycoumarins against various cancer cell lines suggest that this compound may target pathways crucial for cancer cell survival and proliferation.[11][12]

2.3.1. Apoptosis Induction

7-hydroxycoumarins have been shown to induce apoptosis in cancer cells.[12] Potential mechanisms include the modulation of Bcl-2 family proteins, activation of caspases, and DNA fragmentation.

2.3.2. Cell Cycle Regulation

Inducing cell cycle arrest is another mechanism by which anticancer agents can inhibit tumor growth. 7-hydroxycoumarins have been observed to cause cell cycle arrest in cancer cells.[12]

Quantitative Data Summary

While no quantitative data for this compound is currently available, the following tables summarize relevant data for Apium graveolens extracts and 7-hydroxycoumarins to provide a comparative context for future research.

Table 1: Bioactivity of Apium graveolens Extracts

| Extract Type | Bioactivity | Model | Key Findings | Reference |

| Methanolic Seed Extract | Hepatoprotective | Paracetamol-induced liver damage in rats | Dose-dependent reduction in liver toxicity markers | [13] |

| Ethanolic Leaf Extract | Cytotoxic | L6, Vero, BRL 3A, A-549, L929 cancer cell lines | IC50 values ranging from 168.5-443 µg/ml | [11] |

| Ethanolic Leaf Extract | Antioxidant | DPPH, ABTS, NO scavenging assays | Significant radical scavenging activity | [11] |

| n-butanol Seed Extract | Antidiabetic | Diabetic rats | Regulated antioxidant enzymes and blood glucose | [4] |

Table 2: Bioactivity of 7-Hydroxycoumarins (Umbelliferone)

| Compound | Bioactivity | Model | Key Findings | Reference |

| 7-hydroxycoumarin | Anti-inflammatory | Hepatic stellate cells | Protective effects against hepatic fibrosis via TGF-β1-Smad pathway | [1] |

| 7-hydroxycoumarin | Anticancer | HepG2 cells | Induced cell cycle arrest, apoptosis, and DNA fragmentation | [12] |

| 7-hydroxycoumarin derivative | MIF Inhibition | In vitro fluorescence quenching assay | High affinity binding to MIF (Ki = 18 ± 1 nM) | [8] |

| 7-hydroxycoumarin | Neuroprotective | In vivo models | Crosses the blood-brain barrier | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for elucidating the therapeutic targets of this compound.

Macrophage Migration Inhibitory Factor (MIF) Binding Assay

This protocol is adapted from studies on 7-hydroxycoumarin binding to MIF.[8]

-

Objective: To determine the binding affinity of this compound to human MIF.

-

Principle: A competitive binding assay using a fluorescently labeled 7-hydroxycoumarin probe with known high affinity for MIF. The displacement of the probe by this compound results in a change in fluorescence, which is proportional to the binding affinity of this compound.

-

Materials:

-

Recombinant human MIF

-

Fluorescent 7-hydroxycoumarin probe (e.g., a derivative with a high quantum yield)

-

This compound

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add a fixed concentration of recombinant human MIF and the fluorescent probe.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the probe.

-

Calculate the percentage of probe displacement for each concentration of this compound.

-

Determine the IC50 value and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

DPPH Radical Scavenging Assay

This is a standard assay to evaluate the antioxidant potential of a compound.

-

Objective: To assess the free radical scavenging activity of this compound.

-

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color changes to a pale yellow. The change in absorbance is measured spectrophotometrically.

-

Materials:

-

DPPH solution in methanol

-

This compound

-

Methanol

-

Ascorbic acid (as a positive control)

-

96-well microplates

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

In a 96-well plate, add a fixed volume of DPPH solution to each well.

-

Add different concentrations of this compound to the wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Determine the EC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals).

-

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently unavailable, a strong case can be made for its potential to modulate key pathways in inflammation, oxidative stress, and cancer. The structural similarity of this compound to other bioactive 7-hydroxycoumarins, coupled with the known pharmacological profile of its natural source, Apium graveolens, points towards promising avenues for future research. In particular, the interaction with MIF presents a highly specific and testable hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for initiating the investigation of this compound's therapeutic potential, which could lead to the development of novel drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C15H16O4 | CID 85982833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijcrt.org [ijcrt.org]

- 4. sysrevpharm.org [sysrevpharm.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. International Journal of Food Engineering Research » Submission » THE ANTIOXIDANT ACTIVITY OF APIUM GRAVEOLENS [dergipark.org.tr]

- 8. 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aneeva.co.in [aneeva.co.in]

- 11. Cytotoxic, antioxidant, and antimicrobial activities of Celery (Apium graveolens L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. An Updated Phytopharmacological Review on Medicinal Plant of Arab Region: Apium graveolens Linn - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Apigenin in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a widely distributed flavonoid found in numerous herbs, fruits, and vegetables.[1] It has garnered significant attention in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] These biological activities are attributed to its ability to modulate various cellular signaling pathways.[2] Accurate quantification of apigenin in plant extracts is crucial for the standardization of herbal products, drug discovery, and understanding its therapeutic potential. These application notes provide detailed protocols for the extraction and quantification of apigenin from plant materials using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique.[3][4][5]

Data Presentation: Quantitative Apigenin Content in Various Plant Extracts

The following table summarizes the quantitative data of apigenin and other related flavonoids found in different plant extracts, as determined by HPLC. This information is compiled from various studies and is intended to provide a comparative overview.

| Plant Species | Plant Part | Solvent System | Apigenin Concentration (µg/g of dry weight) | Other Major Flavonoids | Reference |

| Sonchus arvensis | Leaves | Chloroform | Present (exact quantity not specified) | Quercetin, Kaempferol | [4] |

| Oenanthe linearis | Leaves | Chloroform | Present (exact quantity not specified) | Caffeic acid, Quercetin | [4] |

| Urtica dioica (Nettle) | Leaves | 70% Methanol | Not specified (Rutin predominant) | Rutin (2314.14±0.53) | [6] |

| Rosa canina (Rosehip) | Fruit | 70% Methanol | Not specified (Rutin predominant) | Rutin (2585.95±0.46) | [6] |

| Vaccinium myrtillus (Bilberry) | Leaves | 70% Methanol | Not specified (Rutin predominant) | Rutin (854.62±0.21) | [6] |

| Mentha piperita (Peppermint) | Leaves | 70% Methanol | Not specified (Rutin predominant) | Rutin (952.54±0.33) | [6] |

| Taraxacum officinale (Dandelion) | Roots | 70% Methanol | Not specified (Rutin predominant) | Rutin (268.95±0.31) | [6] |

Note: The table highlights that while apigenin is present in some extracts, other flavonoids like rutin may be more predominant depending on the plant and extraction method. Quantitative values for apigenin were not always specified in the reviewed literature, indicating a need for further research in this area.

Experimental Protocols

Plant Material Preparation and Extraction

The initial and most critical step in the quantification of apigenin is the efficient extraction of the compound from the plant matrix. The choice of extraction method and solvent can significantly impact the yield.

a. Materials and Reagents:

-

Dried plant material (leaves, flowers, stems, etc.)

-

Grinder or mill

-

Methanol (HPLC grade)

-

Ethanol (70%)

-

Ultrasonic water bath

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper (Whatman No. 1) or 0.45 µm syringe filters

b. Protocol for Maceration Extraction: [7][8][9]

-

Grind the dried plant material to a fine powder.

-

Weigh approximately 10 g of the powdered material and place it in a flask.

-

Add 100 mL of methanol to the flask.

-

Seal the flask and keep it at room temperature for 48-72 hours with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C until a crude extract is obtained.

-

Store the extract at 4°C until further analysis.

c. Protocol for Ultrasonic-Assisted Extraction (UAE): [6][10]

-

Grind the dried plant material to a fine powder.

-

Weigh approximately 500 mg of the powdered material and place it in a flask with 10 mL of 70% methanol.[6]

-

Place the flask in an ultrasonic water bath.

-

Sonicate at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 5 hours).[6]

-

After extraction, filter the mixture and collect the supernatant.

-

The extract is then ready for HPLC analysis or can be concentrated and stored.

d. Protocol for Soxhlet Extraction: [8][10][11]

-

Grind the dried plant material and place it in a thimble.

-

Place the thimble in the Soxhlet extractor.

-

Fill the round-bottom flask with the appropriate solvent (e.g., methanol).

-

Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, liquefy, and drip back onto the thimble, extracting the desired compounds.

-

Continue the extraction for several hours until the solvent in the extractor becomes clear.

-

Concentrate the collected extract using a rotary evaporator.

HPLC Quantification of Apigenin

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a standard method for the identification and quantification of flavonoids like apigenin.[3][5]

a. Materials and Reagents:

-

Apigenin standard (≥ 95% purity)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

Deionized water

-

HPLC system with a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4]

-

UV-Vis or DAD detector

b. Preparation of Standard Solutions and Calibration Curve:

-

Prepare a stock solution of apigenin (e.g., 1 mg/mL) by dissolving a known amount of the standard in methanol.[4]

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 5, 10, 20, 40, 60 µg/mL) by diluting with methanol.[4]

-

Inject each standard solution into the HPLC system in triplicate.

-

Construct a calibration curve by plotting the peak area against the concentration of the apigenin standards. The correlation coefficient (R²) should be > 0.99 for good linearity.[4]

c. Chromatographic Conditions:

-

Mobile Phase: A gradient elution is often used for better separation of multiple compounds in a plant extract. A common mobile phase consists of two solvents:

-

Gradient Elution Example: A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-30 min, 40-70% B; 30-35 min, 70-10% B; 35-40 min, 10% B. The exact gradient should be optimized for the specific plant extract.

-

Flow Rate: 1.0 mL/min.[12]

-

Column Temperature: 30°C.[6]

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: Apigenin shows maximum absorbance around 336-340 nm. Detection can be set at this wavelength for optimal sensitivity. Other flavonoids can be detected at different wavelengths (e.g., 280 nm for flavanones, 360-370 nm for flavonols).[3][5]

d. Sample Analysis:

-

Dissolve a known amount of the dried plant extract in methanol to a specific concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection to prevent column clogging.

-

Inject the sample solution into the HPLC system.

-

Identify the apigenin peak in the chromatogram by comparing its retention time with that of the apigenin standard.

-

Quantify the amount of apigenin in the extract by using the peak area and the calibration curve.

Mandatory Visualizations

Signaling Pathways Involving Apigenin

Apigenin exerts its biological effects by modulating several key signaling pathways within the cell.

Caption: Apigenin's modulation of key cellular signaling pathways.

Experimental Workflow for Apigenin Quantification

The following diagram illustrates the logical flow of the experimental procedure for quantifying apigenin in plant extracts.

Caption: Workflow for the quantification of apigenin in plant extracts.

References

- 1. Recent insights into the biological functions of apigenin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. mdpi.com [mdpi.com]

- 11. eeer.ir [eeer.ir]

- 12. phytopharmajournal.com [phytopharmajournal.com]

Apigravin protocol for cell culture treatment

Despite a comprehensive search of scientific literature and databases, a specific, established protocol for the use of "Apigravin" in cell culture treatment could not be identified. This suggests that "this compound" may be a novel or less-studied compound for which detailed public-domain research, particularly regarding its application in cell culture, is not yet available.

This compound is identified as a phytochemical, specifically a hydroxycoumarin, that has been isolated from Apium graveolens, commonly known as celery.[1] Its chemical structure and basic properties are cataloged in scientific databases such as PubChem.[2]

However, there is a notable absence of published studies detailing its mechanism of action, effects on cellular signaling pathways, or any quantitative data from in vitro experiments. Research into the biological activities of many natural compounds is ongoing, and it is possible that this compound is in the early stages of investigation.

Without established scientific findings, the creation of detailed application notes, experimental protocols, and data summaries as requested is not feasible. The development of such documents requires a foundation of peer-reviewed research that outlines the compound's effects on cells, including optimal concentrations, treatment times, and observed biological responses.

For researchers interested in the potential of this compound, the initial steps would involve foundational research to determine its solubility and stability in cell culture media, followed by preliminary cytotoxicity and proliferation assays across various cell lines. Subsequent studies could then explore its impact on specific cellular processes and signaling pathways.

As the scientific community continues to explore the vast array of natural compounds for potential therapeutic applications, information on this compound may become available in the future. Researchers are encouraged to consult scientific databases and journals for the most current findings.

References

Application Notes and Protocols: Synthesis and Purification of Apigravin Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and purification of Apigravin derivatives. This compound, a naturally occurring prenylated coumarin, and its derivatives are of significant interest due to their potential therapeutic properties, including anti-inflammatory and anticancer activities. The protocols outlined below are based on established synthetic methodologies for structurally related compounds, such as osthole, and can be adapted for the synthesis of various this compound analogs.

Synthesis of this compound Derivatives

A common strategy for the synthesis of this compound derivatives involves the modification of a pre-formed coumarin scaffold. A representative example is the O-alkylation of this compound to introduce different functional groups, potentially modulating its biological activity.

Experimental Protocol: O-Alkylation of this compound

This protocol describes a general method for the O-alkylation of the 7-hydroxy group of this compound.

Materials:

-

This compound (7-hydroxy-8-methoxy-6-(3-methylbut-2-enyl)chromen-2-one)

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 mmol) in anhydrous acetone or DMF (20 mL), add anhydrous potassium carbonate (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the desired alkyl halide (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-